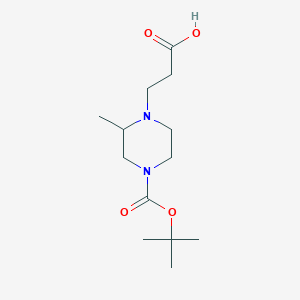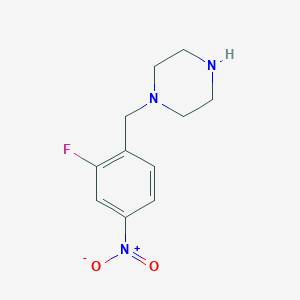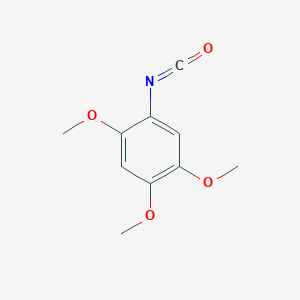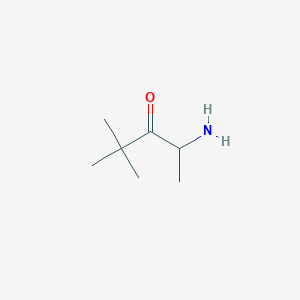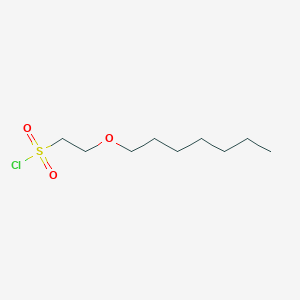![molecular formula C10H16 B13533957 2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)
2-Methylidenespiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidenespiro[35]nonane is a spirocyclic hydrocarbon compound characterized by a unique structure where a methylene group is attached to a spiro[35]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidenespiro[3.5]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to imines, followed by cyclization to form the spirocyclic core . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
2-Methylidenespiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methylidenespiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studying reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylidenespiro[3.5]nonane and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards these targets. The methylene group can participate in various chemical interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane:
2-Nonanone: A simpler ketone with a nine-carbon backbone, used primarily in the flavor and fragrance industry.
Uniqueness
2-Methylidenespiro[3.5]nonane is unique due to its spirocyclic structure with a methylene group, which imparts distinct chemical reactivity and potential for diverse applications. Its rigid framework and ability to undergo various chemical transformations make it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2-methylidenespiro[3.5]nonane |
InChI |
InChI=1S/C10H16/c1-9-7-10(8-9)5-3-2-4-6-10/h1-8H2 |
InChI Key |
ULIUHFXBSHFOFT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(C1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)
